Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate
CAS No.: 97404-10-9
Cat. No.: VC17023699
Molecular Formula: C25H51K2O10P
Molecular Weight: 620.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97404-10-9 |
|---|---|
| Molecular Formula | C25H51K2O10P |
| Molecular Weight | 620.8 g/mol |
| IUPAC Name | dipotassium;2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
| Standard InChI | InChI=1S/C25H53O10P.2K/c1-25(2)11-9-7-5-3-4-6-8-10-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-35-36(26,27)28;;/h25H,3-24H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2 |
| Standard InChI Key | SSXBXUNMIKCYHB-UHFFFAOYSA-L |
| Canonical SMILES | CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Introduction
Nomenclature and Identifiers
Systematic and Common Names
The compound’s IUPAC name, dipotassium 2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate, systematically describes its ethoxylated alkyl chain and phosphate group . The numerical prefix 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl denotes a 34-carbon backbone (triacontyl) with six ether oxygen atoms at positions 3, 6, 9, 12, 15, and 18, plus a methyl branch at carbon 29. Alternative identifiers include the CAS registry number 97404-10-9, EC number 306-773-3, and DSSTox Substance ID DTXSID20242945 .
Structural and Molecular Descriptors
The SMILES notation CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] encapsulates its topology: a methyl-branched dodecyl group (11-methyldodecoxy) connected via six ethoxy units to a phosphate group . The InChIKey SSXBXUNMIKCYHB-UHFFFAOYSA-L provides a unique fingerprint for database searches. Computed properties include a topological polar surface area of 128 Ų, indicative of high hydrophilicity, and 29 rotatable bonds, suggesting significant conformational flexibility .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 620.8 g/mol | |
| Hydrogen Bond Acceptors | 10 | |
| Rotatable Bonds | 29 | |
| Topological Polar Surface Area | 128 Ų |
Molecular Structure and Conformation
2D Structural Features
The compound’s 2D structure comprises three segments:
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A methyl-branched alkyl chain (11-methyldodecoxy) providing hydrophobicity.
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A hexaethoxy spacer (-OCH2CH2-O-)6 enhancing solubility and flexibility.
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A terminal phosphate group (-OPO3K2) conferring ionic character .
This amphiphilic design suggests surfactant-like behavior, enabling interactions at oil-water interfaces. The methyl branch at carbon 29 introduces steric hindrance, potentially affecting packing efficiency in micellar or bilayer formations .
3D Conformational Challenges
PubChem notes that 3D conformer generation is disallowed due to the compound’s excessive flexibility and unsupported MMFF94s parameters . Molecular dynamics simulations would be required to model its conformational space, though the six ethoxy units likely adopt helical or zigzag arrangements in solution.
Physicochemical Properties
Solubility and Partitioning
With a logP value uncalculated, solubility can be inferred from structural analogs. The hexaethoxy chain enhances water solubility compared to non-ethoxylated phosphates, while the alkyl chain promotes lipid affinity. This balance suggests utility in emulsification or detergent formulations .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions highlight key features:
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Phosphate group: Strong IR absorbance near 1250–1050 cm⁻¹ (P=O stretch) and 900–800 cm⁻¹ (P-O-C stretch).
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Ethoxy units: C-O-C stretching vibrations ~1120 cm⁻¹.
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Methyl branch: ¹H NMR signals at δ 0.8–1.0 ppm for the terminal CH3 group .
Synthesis and Industrial Relevance
Hypothesized Synthesis Pathway
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Alkoxylation: Reaction of 11-methyldodecanol with ethylene oxide to form the hexaethoxylated intermediate.
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Phosphorylation: Treatment with phosphorus oxychloride (POCl3) to install the phosphate ester.
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Neutralization: Reaction with potassium hydroxide to yield the dipotassium salt .
Related Compounds and Analogues
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